Bephenium hydroxynaphthoate

Übersicht

Beschreibung

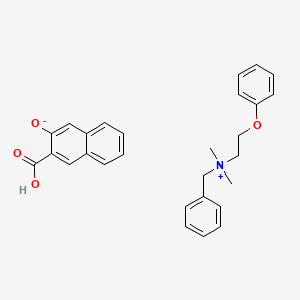

Bepheniumhydroxynaphthoat ist ein Anthelmintikum, das früher zur Behandlung von Hakenwurminfektionen und Ascariasis eingesetzt wurde . Es wird als Salz zwischen dem pharmazeutisch aktiven Wirkstoff Bephenium und 3-Hydroxy-2-Naphthoesäure formuliert . Diese Verbindung ist bekannt für ihre Fähigkeit, die Muskulatur von Parasiten zu lähmen, wodurch ihre Entfernung aus dem Darm erleichtert wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bepheniumhydroxynaphthoat wird durch Reaktion des Natriumsalzes von 3-Hydroxy-2-Naphthoesäure mit Benzyldimethyl(2-phenoxyethyl)ammoniumchlorid synthetisiert . Die Reaktion umfasst in der Regel die folgenden Schritte:

- Herstellung des Natriumsalzes von 3-Hydroxy-2-Naphthoesäure.

- Reaktion des Natriumsalzes mit Benzyldimethyl(2-phenoxyethyl)ammoniumchlorid unter kontrollierten Bedingungen, um Bepheniumhydroxynaphthoat zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Bepheniumhydroxynaphthoat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann in verschiedene Darreichungsformen für die klinische Anwendung formuliert.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bepheniumhydroxynaphthoat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter sauren oder basischen Bedingungen eingeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Chinone liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

Anthelmintic Efficacy

Human Applications:

Bephenium hydroxynaphthoate has shown significant effectiveness in treating infections caused by Ancylostoma duodenale (hookworm) and Ascaris lumbricoides (roundworm). Clinical trials have reported cure rates of approximately 73% to 76.2% among patients treated with a single dose of 2.5 grams of the compound . Studies indicate that three daily doses are comparable in efficacy to a single dose of tetrachlorethylene, another anthelmintic agent, although bephenium is generally considered less effective than other treatments like mebendazole and albendazole .

Veterinary Applications:

In veterinary medicine, this compound has been utilized to treat parasitic infections in livestock. Research has demonstrated its effectiveness against nematodes such as Ostertagia ostertagi and Cooperia oncophora in calves, indicating its potential for broader applications in animal health .

Pharmacological Properties

This compound functions as a nicotinic receptor agonist, which contributes to its anthelmintic action by causing paralysis in susceptible parasites. The compound is formulated as a salt with 3-hydroxy-2-naphthoic acid, enhancing its solubility and bioavailability .

Clinical Studies and Case Reports

Numerous studies have documented the outcomes of this compound treatment:

- A study involving 63 adult patients with hookworm infections found that after treatment with this compound, there was a significant reduction in egg counts, and most patients experienced a cure .

- Another clinical trial indicated that this compound was effective in treating infants with hookworm disease, highlighting its applicability across different age groups .

Comparative Efficacy

When compared to other anthelmintics, this compound has been noted for its lower cost and minimal side effects, making it a viable option for mass drug administration programs in endemic regions . However, it is important to note that while effective, it is not FDA-approved for use in the United States due to regulatory concerns regarding its safety profile .

Side Effects and Safety Profile

The safety profile of this compound appears favorable, with few reported adverse effects. The most common side effect observed was mild vomiting in some patients; however, serious reactions were rare . Its use in patients with anemia due to hookworm infection showed positive outcomes without exacerbating their condition .

Summary of Findings

| Application | Efficacy | Population | Notes |

|---|---|---|---|

| Human Hookworm Infections | 73% - 76.2% cure rate | Adults | Effective against Ancylostoma duodenale |

| Human Roundworm Infections | Comparable to other treatments | Adults | Less effective than mebendazole or albendazole |

| Veterinary Use | Effective against specific nematodes | Livestock (calves) | Used for Ostertagia ostertagi, Cooperia oncophora |

| Side Effects | Mild vomiting | General population | Generally well-tolerated |

Wirkmechanismus

Bephenium hydroxynaphthoate acts as a cholinergic agonist, causing paralysis of the parasite musculature . This action facilitates the removal of the parasites from the intestines. The compound targets nicotinic acetylcholine receptors (nAChRs) in the parasites, leading to sustained muscle contraction and eventual paralysis .

Vergleich Mit ähnlichen Verbindungen

Pyrantel: Another anthelmintic agent that acts on nicotinic acetylcholine receptors.

Levamisole: Similar in action to bephenium hydroxynaphthoate, used to treat parasitic worm infections.

Uniqueness: this compound is unique in its formulation as a salt with 3-hydroxy-2-naphthoic acid, which enhances its solubility and bioavailability. Its specific action on nicotinic acetylcholine receptors also distinguishes it from other anthelmintic agents.

Eigenschaften

IUPAC Name |

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPQCPQAHTXCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3818-50-6 | |

| Record name | BEPHENIUM HYDROXYNAPTHOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bephenium hydroxynaphthoate exert its anthelmintic effect?

A1: this compound acts as a nicotinic acetylcholine receptor agonist, specifically targeting those found in nematode parasites. [] This interaction leads to a depolarization of the parasite's muscle cells, causing paralysis and subsequent expulsion from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C28H29NO5, and its molecular weight is 459.5 g/mol.

Q3: What is the efficacy of this compound against different hookworm species?

A7: this compound has demonstrated high efficacy against Ancylostoma duodenale. [] While it is also effective against Necator americanus, its efficacy is generally lower compared to other anthelmintic drugs, such as tetrachlorethylene. [, ]

Q4: How does this compound compare to other anthelmintic drugs in terms of efficacy?

A8: Several studies have compared the efficacy of this compound to other anthelmintics. Results indicate that its efficacy can vary depending on the parasite species, dosage regimen, and other factors. For instance, it has been shown to be less effective than levamisole and pyrantel pamoate against hookworm and Ascaris lumbricoides. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.